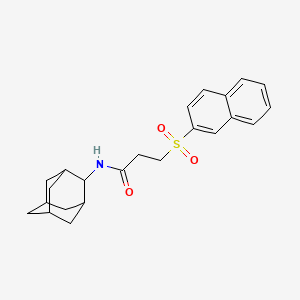![molecular formula C18H15F2N3O2 B10937671 (2Z)-3-[4-(difluoromethoxy)phenyl]-N-(1-methyl-1H-benzimidazol-2-yl)prop-2-enamide](/img/structure/B10937671.png)
(2Z)-3-[4-(difluoromethoxy)phenyl]-N-(1-methyl-1H-benzimidazol-2-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-2-PROPENAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzimidazole moiety linked to a propenamide group, with a difluoromethoxyphenyl substituent, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-2-PROPENAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 4-(difluoromethoxy)benzaldehyde with 1-methyl-1H-benzimidazole-2-amine under basic conditions to form the corresponding Schiff base. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to yield the final product.
Industrial Production Methods
For large-scale production, the synthesis can be optimized by employing continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and solvents that are environmentally benign and cost-effective is also considered to enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring allows for electrophilic substitution reactions, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, nitrating agents, and sulfonating agents under controlled temperature and solvent conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-2-PROPENAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in binding to specific proteins and enzymes, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, (Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-2-PROPENAMIDE is investigated for its therapeutic potential. Its ability to interact with biological targets suggests applications in treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-2-PROPENAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety is known to bind to DNA and proteins, affecting their function. The difluoromethoxyphenyl group enhances the compound’s binding affinity and specificity, leading to its biological effects. The pathways involved include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-[4-(METHOXY)PHENYL]-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-2-PROPENAMIDE
- (Z)-3-[4-(CHLOROMETHOXY)PHENYL]-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-2-PROPENAMIDE
- (Z)-3-[4-(TRIFLUOROMETHOXY)PHENYL]-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-2-PROPENAMIDE
Uniqueness
The presence of the difluoromethoxy group in (Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-2-PROPENAMIDE distinguishes it from similar compounds. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity, making it more effective in its applications compared to its analogs.
Properties
Molecular Formula |
C18H15F2N3O2 |
|---|---|
Molecular Weight |
343.3 g/mol |
IUPAC Name |
(Z)-3-[4-(difluoromethoxy)phenyl]-N-(1-methylbenzimidazol-2-yl)prop-2-enamide |
InChI |
InChI=1S/C18H15F2N3O2/c1-23-15-5-3-2-4-14(15)21-18(23)22-16(24)11-8-12-6-9-13(10-7-12)25-17(19)20/h2-11,17H,1H3,(H,21,22,24)/b11-8- |
InChI Key |
WJASXZBRPCSFEF-FLIBITNWSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1NC(=O)/C=C\C3=CC=C(C=C3)OC(F)F |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1NC(=O)C=CC3=CC=C(C=C3)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10937590.png)
![4-[3-[(2-chloro-5-methylphenoxy)methyl]phenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene](/img/structure/B10937602.png)
![1-[4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-N-(propan-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10937604.png)
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(2-phenylethyl)thiourea](/img/structure/B10937607.png)
![N-(2,4-difluorophenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10937615.png)
![N-(2-chlorophenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10937624.png)
![N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10937628.png)
![N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10937630.png)
![2-({3-[(2-bromophenoxy)methyl]phenyl}carbonyl)-N-(2-ethoxyphenyl)hydrazinecarbothioamide](/img/structure/B10937649.png)
![5-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-2,6-diethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B10937652.png)
![[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{4-[(2-methoxyphenoxy)methyl]phenyl}methanone](/img/structure/B10937660.png)

![5-bromo-N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]thiophene-2-sulfonamide](/img/structure/B10937691.png)
![N-(2-chloropyridin-3-yl)-3,6-dicyclopropyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10937693.png)
